1-(Bromomethyl)-3-ethylbenzene
Overview
Description
1-(Bromomethyl)-3-ethylbenzene is an organic compound belonging to the class of aromatic hydrocarbons It consists of a benzene ring substituted with a bromomethyl group (-CH2Br) and an ethyl group (-C2H5) at the 1 and 3 positions, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(Bromomethyl)-3-ethylbenzene can be synthesized through several methods. One common approach involves the bromination of 3-ethylbenzyl alcohol using hydrobromic acid (HBr) and a suitable oxidizing agent. The reaction typically proceeds under mild conditions, yielding the desired bromomethyl derivative.
Another method involves the bromomethylation of 3-ethylbenzene using paraformaldehyde and hydrobromic acid in the presence of a catalyst. This reaction is efficient and produces high yields of this compound .
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and high yield. The process involves the bromination of 3-ethylbenzyl alcohol or direct bromomethylation of 3-ethylbenzene, followed by purification steps such as distillation and crystallization to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
1-(Bromomethyl)-3-ethylbenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as hydroxide ions, amines, or thiols, leading to the formation of alcohols, amines, or thioethers, respectively.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the bromomethyl group can yield the corresponding methyl derivative using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide, ammonia, or thiols in polar solvents (e.g., ethanol or water) under reflux conditions.
Oxidation: Potassium permanganate in acidic or basic medium, or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Major Products
Nucleophilic Substitution: Alcohols, amines, thioethers.
Oxidation: Carboxylic acids, aldehydes.
Reduction: Methyl derivatives.
Scientific Research Applications
1-(Bromomethyl)-3-ethylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme-catalyzed reactions involving halogenated substrates.
Medicine: Investigated for its potential use in drug development, particularly in the design of brominated compounds with biological activity.
Mechanism of Action
The mechanism of action of 1-(Bromomethyl)-3-ethylbenzene primarily involves its reactivity as an electrophile. The bromomethyl group is highly reactive towards nucleophiles, facilitating various substitution reactions. The compound can also participate in radical reactions, where the bromine atom is abstracted, leading to the formation of reactive intermediates that can further react with other molecules .
Comparison with Similar Compounds
Similar Compounds
1-(Bromomethyl)-4-ethylbenzene: Similar structure but with the ethyl group at the 4 position.
1-(Chloromethyl)-3-ethylbenzene: Chlorine instead of bromine in the methyl group.
1-(Bromomethyl)-3-methylbenzene: Methyl group instead of ethyl group at the 3 position.
Uniqueness
1-(Bromomethyl)-3-ethylbenzene is unique due to the specific positioning of the bromomethyl and ethyl groups, which influences its reactivity and the types of reactions it can undergo. The presence of the bromomethyl group makes it a versatile intermediate for various synthetic applications, while the ethyl group provides steric and electronic effects that can alter reaction pathways and product distributions .
Properties
IUPAC Name |
1-(bromomethyl)-3-ethylbenzene | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11Br/c1-2-8-4-3-5-9(6-8)7-10/h3-6H,2,7H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNUZAFPGSNEQDM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)CBr | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11Br | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.09 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
216658-62-7 | |
Record name | 1-(bromomethyl)-3-ethylbenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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